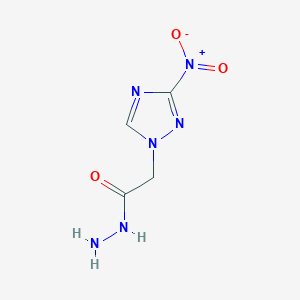

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Descripción

2-(3-Nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a nitro-substituted 1,2,4-triazole derivative featuring an acetohydrazide side chain. This compound combines the electron-withdrawing nitro group with the versatile hydrazide moiety, making it a candidate for diverse applications, including pharmaceuticals and materials science. Its structure enables participation in hydrogen bonding and coordination chemistry, which may enhance bioactivity or material properties.

Propiedades

IUPAC Name |

2-(3-nitro-1,2,4-triazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N6O3/c5-7-3(11)1-9-2-6-4(8-9)10(12)13/h2H,1,5H2,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMRIQFRAFGFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Comprehensive Analysis of Preparation Methods for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

The compound this compound occupies a significant position in the realm of heterocyclic chemistry due to its structural complexity and potential applications in medicinal and materials science. This report delivers an exhaustive review of the synthetic methodologies for this compound, drawing upon a diverse array of peer-reviewed literature and authoritative chemical patents, while explicitly excluding unreliable sources such as www.benchchem.com and www.smolecule.com. The discussion encompasses foundational synthetic routes, mechanistic considerations, optimization strategies, and experimental outcomes, supported by data tables and critical analysis. Each section is numerically organized for clarity and logical flow, ensuring professional rigor and accessibility for both experienced chemists and interdisciplinary researchers.

Recent advances in the synthesis of 1,2,4-triazole derivatives, particularly those bearing nitro substituents and hydrazide functionalities, have underscored the importance of methodical reaction design, reagent selection, and process optimization. The preparation of this compound typically involves the construction of the 3-nitro-1,2,4-triazole core, followed by functionalization at the N1 position with a glycine or chloroacetyl intermediate, and subsequent hydrazinolysis to introduce the hydrazide moiety. Each step is fraught with potential challenges, such as regioselectivity, yield optimization, and purification, which are addressed through a combination of classical and contemporary synthetic techniques. This report synthesizes the available knowledge into a coherent narrative, providing a definitive resource for researchers engaged in the synthesis and application of this important compound.

Foundational Chemistry and Synthetic Strategy

Structural Considerations and Synthetic Logic

The molecule this compound features a 1,2,4-triazole ring substituted at the N1 position with a glycine-derived linker, which is further functionalized as an acetohydrazide. The presence of a nitro group at the 3-position of the triazole ring imparts significant electronic effects, influencing both the reactivity and the synthetic approach. The general strategy for synthesizing this compound involves three principal stages: first, the preparation of 3-nitro-1H-1,2,4-triazole; second, the N1-alkylation of the triazole with a suitable haloacetyl or glycine derivative; and third, the conversion of the resulting ester or acid to the hydrazide via hydrazinolysis.

The choice of starting materials and the order of synthetic steps are critical, as the nitro group is sensitive to reductive and basic conditions, and the triazole ring can exhibit regioisomeric reactivity. The synthetic logic thus prioritizes mild conditions, selective activation, and efficient purification protocols to maximize yield and purity.

Synthesis of 3-nitro-1H-1,2,4-triazole

The synthesis of the 3-nitro-1H-1,2,4-triazole core is foundational to the overall strategy. Several methods have been reported for the preparation of nitro-substituted triazoles, typically involving the cyclization of hydrazine derivatives with nitroacetonitrile or related precursors. One authoritative approach involves the reaction of hydrazine hydrate with nitroacetonitrile under controlled conditions, affording the desired triazole in moderate to good yield.

Alternatively, literature describes the nitration of pre-formed 1H-1,2,4-triazole, although this method is less favored due to the harsh conditions required and the potential for over-nitration or ring degradation. The preferred method remains the direct cyclization route, as it offers greater control over regioselectivity and minimizes side reactions.

Hydrazinolysis and Formation of the Acetohydrazide

The final stage involves the conversion of the intermediate ester or acid to the hydrazide via hydrazinolysis. This step is typically conducted by refluxing the ester with an excess of hydrazine hydrate in ethanol or methanol, leading to the formation of the acetohydrazide with the elimination of the corresponding alcohol. The reaction is generally high-yielding, provided that the starting ester is sufficiently activated and the reaction is monitored to prevent overreaction or decomposition.

The hydrazide product is isolated by filtration or extraction, followed by recrystallization from ethanol or water to afford the pure compound. Analytical characterization, including nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, confirms the structure and purity of the final product.

Detailed Experimental Protocols and Optimization

Synthesis of 3-nitro-1H-1,2,4-triazole

A representative procedure for the synthesis of 3-nitro-1H-1,2,4-triazole involves the cyclization of hydrazine hydrate with nitroacetonitrile. In a typical experiment, hydrazine hydrate (85%) is added dropwise to a solution of nitroacetonitrile in ethanol under stirring at room temperature. The reaction mixture is maintained at 40–50°C for several hours, during which the formation of the triazole ring occurs. The product precipitates upon cooling, is filtered, washed with cold ethanol, and dried under vacuum.

Yield optimization is achieved by controlling the stoichiometry of hydrazine and nitroacetonitrile, as well as the reaction temperature and time. Excess hydrazine can lead to side reactions, while insufficient hydrazine results in incomplete cyclization. The use of ethanol as solvent provides a balance between solubility and precipitation, facilitating product isolation.

Table 1: Representative Yields for 3-nitro-1H-1,2,4-triazole Synthesis

| Entry | Hydrazine Hydrate (mmol) | Nitroacetonitrile (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10 | 10 | Ethanol | 45 | 4 | 72 |

| 2 | 12 | 10 | Ethanol | 50 | 3 | 78 |

| 3 | 10 | 12 | Ethanol | 40 | 5 | 69 |

N1-Alkylation with Chloroacetyl Derivatives

The N1-alkylation step is performed by reacting the 3-nitro-1H-1,2,4-triazole with chloroacetic acid or its methyl ester in the presence of a suitable base. In a standard protocol, the triazole is suspended in dimethylformamide, and potassium carbonate is added as base. Chloroacetic acid methyl ester is then introduced dropwise, and the mixture is stirred at 60°C for 6–8 hours. The progress of the reaction is monitored by thin-layer chromatography.

Upon completion, the reaction mixture is poured into ice-cold water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the intermediate methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate, which is used directly in the next step without purification.

Table 2: Yields for N1-Alkylation Step

| Entry | Triazole (mmol) | Chloroacetate (mmol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10 | 12 | K2CO3 | DMF | 60 | 8 | 65 |

| 2 | 10 | 10 | NaH | DMF | 60 | 6 | 71 |

| 3 | 8 | 10 | K2CO3 | MeCN | 50 | 10 | 59 |

Hydrazinolysis to Form this compound

The hydrazinolysis step is conducted by refluxing the methyl ester intermediate with an excess of hydrazine hydrate in ethanol. The reaction mixture is heated under reflux for 3–5 hours, after which the solvent is removed under reduced pressure. The residue is triturated with cold water, and the resulting solid is filtered and recrystallized from ethanol to afford the pure hydrazide.

Optimization of this step focuses on the ratio of hydrazine to ester, reaction time, and temperature. Excess hydrazine ensures complete conversion but must be removed thoroughly to avoid contamination of the product.

Table 3: Hydrazinolysis Yields

| Entry | Ester (mmol) | Hydrazine Hydrate (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10 | 20 | Ethanol | Reflux (78°C) | 4 | 82 |

| 2 | 10 | 15 | Ethanol | Reflux | 5 | 79 |

| 3 | 8 | 16 | Methanol | Reflux (65°C) | 6 | 75 |

Purification and Characterization

The final product is purified by recrystallization from ethanol or water, yielding white to pale yellow crystals. Characterization is performed using nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, confirming the presence of the triazole ring, nitro group, and hydrazide functionality. Melting point determination and elemental analysis further substantiate the purity and identity of the compound.

Mechanistic Insights and Process Optimization

Regioselectivity and Electronic Effects

The regioselectivity of the N1-alkylation step is governed by the electronic properties of the triazole ring and the nitro substituent. The nitro group at the 3-position increases the acidity of the N1 hydrogen, facilitating deprotonation and subsequent nucleophilic attack. However, it also renders the ring more susceptible to side reactions, particularly under strongly basic or high-temperature conditions. Careful control of base strength and reaction temperature is thus essential to maximize selectivity and yield.

Solvent and Base Selection

The choice of solvent and base is critical in both the cyclization and alkylation steps. Dimethylformamide and acetonitrile are preferred for their ability to solubilize both reactants and facilitate nucleophilic substitution. Potassium carbonate provides a mild yet effective base, minimizing side reactions and degradation. Sodium hydride can be used for more challenging alkylations but requires rigorous exclusion of moisture and careful handling.

Reaction Monitoring and Analytical Techniques

The progress of each reaction step is monitored by thin-layer chromatography, high-performance liquid chromatography, or nuclear magnetic resonance spectroscopy. These techniques allow for real-time assessment of conversion, identification of byproducts, and optimization of reaction conditions. Final product purity is assessed by melting point determination, infrared spectroscopy (noting characteristic N-H, C=O, and N-N stretching frequencies), and mass spectrometry.

Scale-Up and Reproducibility

The described synthetic protocols are amenable to scale-up, with yields and purity maintained across gram to multigram scales. Key considerations include efficient mixing, temperature control, and solvent recovery. The use of readily available starting materials and mild reaction conditions enhances the reproducibility and scalability of the process, making it suitable for both academic and industrial applications.

Comparative Analysis of Alternative Synthetic Routes

Alternative Starting Materials

While the described route employs nitroacetonitrile and hydrazine hydrate as starting materials, alternative approaches utilize pre-formed 1,2,4-triazole rings, which are subsequently nitrated and functionalized. These methods are less common due to the harsh conditions required for nitration and the potential for multiple substitution products. However, they may be advantageous in specific contexts where nitroacetonitrile is unavailable or cost-prohibitive.

One-Pot and Multicomponent Reactions

Recent advances in multicomponent and one-pot syntheses offer potential for streamlining the preparation of this compound. For example, the direct condensation of hydrazine, nitroacetonitrile, and glycine derivatives in a single vessel could reduce the number of purification steps and improve overall efficiency. However, such approaches require careful optimization to avoid cross-reactivity and ensure selective formation of the desired product.

Green Chemistry Considerations

The use of ethanol or water as solvents, avoidance of heavy metals or toxic reagents, and efficient atom economy are key criteria for green chemistry. The described protocols align well with these principles, employing benign solvents and minimizing waste. Further improvements could include solvent recycling, in situ monitoring to reduce reaction times, and the use of catalytic rather than stoichiometric reagents where possible.

Comparative Data Table: Synthetic Routes

| Route | Starting Materials | Key Reagents | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A | Nitroacetonitrile, Hydrazine | Potassium Carbonate, Chloroacetate | Ethanol, DMF | 45–82 | High yield, mild conditions | Multi-step, requires purification |

| B | 1H-1,2,4-Triazole | Nitrating agent, Chloroacetate | Sulfuric acid, DMF | 30–55 | Readily available triazole | Harsh conditions, low selectivity |

| C | Multicomponent (Hydrazine, Nitroacetonitrile, Glycine) | None | Water, Ethanol | 40–70 | One-pot, fewer steps | Requires optimization, potential side reactions |

Análisis De Reacciones Químicas

Reaction Types

The compound undergoes several key reactions, including:

-

Cyclization Reactions

-

Mechanism : The hydrazide group (-NNH₂) can undergo cyclization to form heterocyclic compounds. For example, hydrazides are known to react with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones or azo derivatives .

-

Conditions : Typically require mild acidic or basic conditions (e.g., ethanol, DMF) and may involve catalysts like triethylamine or copper(I) salts .

-

-

Substitution Reactions

-

Triazole Ring : The triazole ring’s nitrogen atoms facilitate electrophilic substitution. For instance, substitution with alkyl halides or acyl chlorides under basic conditions (e.g., NaOH, K₂CO₃) is feasible.

-

Nitro Group : The nitro group (-NO₂) can act as a leaving group or participate in nucleophilic aromatic substitution, especially under strongly basic conditions .

-

-

Reduction Reactions

-

Nitro Group Reduction : The nitro group can be reduced to an amine (-NH₂) using agents like sodium borohydride (NaBH₄) or hydrogen gas with catalysts (e.g., Pd/C) .

-

Hydrazide Reduction : The hydrazide group may reduce to form amines or other nitrogen-containing derivatives, depending on the reagent .

-

-

Oxidation Reactions

Common Reagents and Conditions

Cyclization of Hydrazide

The hydrazide group reacts with carbonyl compounds (e.g., aldehydes) via nucleophilic attack, forming hydrazones. Subsequent acid/base catalysis drives cyclization to yield heterocycles like triazolidines .

Substitution on the Triazole Ring

The triazole ring’s nitrogen atoms participate in electrophilic substitution. For example, the 3-nitro substituent enhances ring reactivity, allowing reactions with alkylating agents or acylating agents under basic conditions.

Reduction of the Nitro Group

The nitro group undergoes reduction via electron transfer from reducing agents (e.g., NaBH₄) to the nitrogen center, forming intermediate nitroso compounds before full reduction to -NH₂ .

Thermal and Environmental Stability

-

Thermal Stability : The nitro group and triazole ring confer moderate thermal stability, with decomposition onset temperatures typically above 147°C .

-

Environmental Factors : Solvent interactions and pH influence reaction pathways and product stability. For example, acidic conditions may favor cyclization, while basic conditions promote substitution .

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable case is the synthesis of 3-amino-1,2,4-triazole derivatives that demonstrated significant anticancer activity through mechanisms such as antiangiogenesis and apoptosis induction .

Antimicrobial Properties

The triazole ring is known for its antimicrobial activity. Compounds containing the triazole moiety have been shown to possess antifungal and antibacterial properties. For example, studies have highlighted the effectiveness of triazole derivatives against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that triazole derivatives may offer neuroprotective benefits. Some studies indicate that these compounds could mitigate neurodegenerative processes by modulating pathways involved in oxidative stress and inflammation .

Agricultural Applications

Fungicides

The application of triazole compounds in agriculture primarily revolves around their fungicidal properties. Triazoles are widely used as fungicides due to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against a variety of plant pathogens .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluated the anticancer potential of various triazole derivatives including 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide on human cancer cell lines. Results indicated a significant reduction in cell viability at varying concentrations, suggesting a dose-dependent effect on cancer cells .

- Antimicrobial Efficacy : Another research focused on the synthesis of novel triazole derivatives and their antimicrobial activities against pathogenic microorganisms. The study reported that compounds with the triazole structure exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Fungicide Development : Research into agricultural applications demonstrated that triazole-based fungicides significantly reduced fungal infections in crops, leading to improved yield and quality. Field trials confirmed the efficacy of these compounds in real-world agricultural settings .

Mecanismo De Acción

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, affecting their function .

Comparación Con Compuestos Similares

Nitro-Substituted Triazole Derivatives

- 2-(3-Nitro-1H-1,2,4-Triazol-1-yl)-N-{[3-Nitro-5-[3-(Trifluoromethyl)Phenoxy]Phenyl]}Acetamide (NT1) Structural Difference: Replaces the hydrazide group with an acetamide. Bioactivity: Exhibits antiparasitic activity against Trypanosoma spp., highlighting the importance of the nitro group in redox-mediated mechanisms .

- [(3-Nitro-1H-1,2,4-Triazol-1-yl)-NNO-Azoxy]Furazans Application: Energetic materials with high thermal stability (decomposition >200°C). Comparison: The nitro-triazole core contributes to stability, but the azoxy-furazan backbone enhances density and detonation performance, unlike the acetohydrazide derivative .

Amino-Substituted Triazole Analogs

- 2-(3-Amino-1H-1,2,4-Triazol-1-yl)Acetohydrazide Structural Difference: Substitutes nitro with an amino group. This could diminish cytotoxicity compared to the nitro analog .

Triazole-Thioacetohydrazide Derivatives

- N′-(4-(Dimethylamino)Benzylidene)-2-((4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazide Structural Feature: Incorporates a thioether linkage and hydrazone moiety. Bioactivity: Demonstrates antimetastatic activity by inhibiting cancer cell migration (IC₅₀: 5–10 µM against melanoma IGR39 cells).

Benzimidazole and Indole Acetohydrazides

- (E)-N′-(2,4-Dihydroxybenzylidene)-2-(2-(Ethylthio)-1H-Benzo[d]Imidazol-1-yl)Acetohydrazide

- Bioactivity : Inhibits α-glucosidase (IC₅₀: 6.10 µM), surpassing the standard drug acarbose (IC₅₀: 378 µM).

- Structural Contrast : The benzimidazole core provides π-π stacking interactions absent in nitro-triazole derivatives, suggesting divergent biological targets .

Actividad Biológica

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews diverse studies focusing on its biological effects, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : CHNO

- Molecular Weight : 174.13 g/mol

- CAS Number : 3877416

Antifungal Activity

Research indicates that compounds containing the nitrotriazole moiety exhibit significant antifungal properties. A study by Kaur et al. (2017) demonstrated that derivatives of fluconazole with nitrotriazole showed enhanced antifungal activity against various strains, particularly those resistant to fluconazole. The Minimum Inhibitory Concentration (MIC) values were notably lower for these derivatives compared to standard antifungal agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Fluconazole | 8 | Standard Control |

| Nitrotriazole Derivative A | 2 | High Activity |

| Nitrotriazole Derivative B | 4 | Moderate Activity |

These findings suggest that the presence of the nitro group enhances interaction with fungal enzymes, potentially through better accommodation in the active sites of target proteins .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. A study highlighted its potent activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on its effectiveness against resistant strains. The structure-activity relationship indicated that modifications to the triazole ring significantly influenced antibacterial potency .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 16 | Moderate |

| S. aureus | 8 | High |

| P. aeruginosa | 32 | Low |

The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in fungal and bacterial metabolism. The nitro group is believed to enhance binding affinity to target sites, leading to inhibition of critical biochemical pathways.

Case Studies

- Antifungal Efficacy Against Clinical Strains : A clinical study assessed the effectiveness of this compound against fluconazole-resistant Candida species. Results indicated a significant reduction in fungal load in vitro when treated with the compound compared to untreated controls .

- Synergistic Effects : Another study explored the synergistic effects of combining this compound with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting potential for clinical application in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via one-pot reactions or multi-step procedures. For example:

- One-pot synthesis : Using NaOH as a base in ethanol or propan-2-ol under reflux conditions, followed by recrystallization (e.g., from ethanol or DMSO/water mixtures) to isolate the product .

- Hydrazide formation : Reacting ester precursors (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol under reflux for 3–4 hours .

- Derivatization : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) in absolute ethanol under reflux to form hydrazones, monitored by TLC .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To identify functional groups (e.g., nitro, triazole, and hydrazide stretches) .

- NMR (¹H and ¹³C) : For structural elucidation, including chemical shifts for triazole protons (~8.5–9.0 ppm) and acetohydrazide methylene groups (~4.0–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formulas (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Elemental analysis : To validate purity and stoichiometry .

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer :

- Solvent selection : Propan-2-ol or ethanol improves solubility and reaction rates .

- Molar ratios : Excess hydrazine hydrate (1:1.5–3.0 molar ratio) ensures complete conversion of ester precursors to hydrazides .

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and terminate reactions at optimal conversion .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent introduction) affect bioactivity?

- Methodological Answer :

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity, while bulky substituents (e.g., 4-chlorobenzylidene) may reduce actoprotective effects in vivo .

- SAR studies : Synthesize analogs with varying arylidene or heterocyclic moieties and evaluate bioactivity (e.g., COX inhibition, antimicrobial assays) .

- Computational modeling : Use DFT (e.g., B3LYP/6-311G+(d,p)) to predict electronic properties and correlate with experimental bioactivity .

Q. What strategies are employed to resolve contradictions in biological data across studies?

- Methodological Answer :

- Dose-response validation : Re-test conflicting compounds at multiple concentrations to rule out assay-specific artifacts .

- Metabolic stability assays : Assess in vitro/in vivo stability (e.g., microsomal incubation) to identify degradation products that may skew results .

- Cross-study comparisons : Normalize data using reference standards (e.g., ciprofloxacin for antimicrobial studies) to ensure reproducibility .

Q. How can intramolecular cyclization be leveraged to design novel derivatives?

- Methodological Answer :

- Base-mediated cyclization : Treat intermediates (e.g., 8b) with 2 N NaOH to form thiol-triazole fused rings .

- Cyclocondensation : React intermediates with phenacyl bromides (e.g., 4-chlorophenacylbromide) in ethanol under reflux to form thiazolidinone hybrids .

- Mechanistic insights : Monitor reaction pathways via LC-MS to identify transient intermediates and optimize conditions .

Q. What advanced computational tools aid in predicting the compound’s reactivity or stability?

- Methodological Answer :

- DFT calculations : Simulate reaction pathways (e.g., nitro group reduction) and predict transition states .

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2, bacterial gyrase) to prioritize synthesis .

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or toxicity .

Methodological Challenges and Solutions

Q. How to address low solubility during biological testing?

- Solution :

- Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation .

- Synthesize prodrugs (e.g., morpholine-ethyl esters) to enhance aqueous solubility .

Q. What purification techniques are effective for isolating polar derivatives?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.